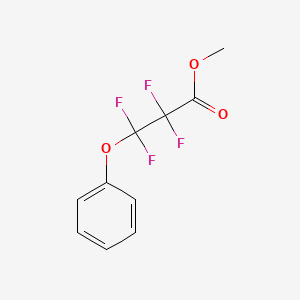
Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of fluorine atoms and a phenoxy group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate typically involves the reaction of phenol with a fluorinated ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to certain enzymes or receptors. The phenoxy group contributes to its lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
- Methyl 2,3,3,3-tetrafluoropropanoate
Uniqueness
Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is unique due to the presence of both fluorine atoms and a phenoxy group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
91312-77-5 |
|---|---|
Molecular Formula |
C10H8F4O3 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate |
InChI |
InChI=1S/C10H8F4O3/c1-16-8(15)9(11,12)10(13,14)17-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LRNVYPVJDUPJIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(OC1=CC=CC=C1)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















